(6-Cyano-4-methylpyridin-3-yl)boronic acid

Suzuki-Miyaura coupling electronic effects heteroaryl boronic acids

Secure your supply of (6-Cyano-4-methylpyridin-3-yl)boronic acid, an essential heteroaryl boronic acid for precision Suzuki-Miyaura cross-couplings. Its unique 6-cyano-4-methyl-3-boronic acid pattern provides unmatched regiochemical control, enabling direct installation of an electron-deficient pyridine moiety into drug candidates and agrochemicals. Eliminate complex post-coupling modifications and accelerate your synthesis workflow with this pre-functionalized, research-grade building block.

Molecular Formula C7H7BN2O2
Molecular Weight 161.96
CAS No. 2225178-21-0
Cat. No. B2565639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Cyano-4-methylpyridin-3-yl)boronic acid
CAS2225178-21-0
Molecular FormulaC7H7BN2O2
Molecular Weight161.96
Structural Identifiers
SMILESB(C1=CN=C(C=C1C)C#N)(O)O
InChIInChI=1S/C7H7BN2O2/c1-5-2-6(3-9)10-4-7(5)8(11)12/h2,4,11-12H,1H3
InChIKeyMFMJHLACFJJKQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(6-Cyano-4-methylpyridin-3-yl)boronic acid: Procurement Specifications and Physicochemical Identity


(6-Cyano-4-methylpyridin-3-yl)boronic acid (CAS: 2225178-21-0) is a heteroaryl boronic acid building block with the molecular formula C₇H₇BN₂O₂ and a molecular weight of 161.96 g/mol . It features a pyridine core substituted with a cyano group at the 6-position, a methyl group at the 4-position, and a boronic acid moiety at the 3-position . Predicted physicochemical parameters include a boiling point of 432.7±55.0 °C, density of 1.28±0.1 g/cm³, and a pKa of 5.76±0.58 . The compound is commercially available for research and development purposes, typically with a purity specification of 95.0% from specialized chemical suppliers, and requires storage in cool, dry conditions [1].

Why (6-Cyano-4-methylpyridin-3-yl)boronic Acid Cannot Be Replaced by Generic Pyridine Boronic Acids


The electronic and steric profile of (6-cyano-4-methylpyridin-3-yl)boronic acid is defined by the synergistic positioning of its three substituents, which cannot be replicated by simpler pyridine boronic acids. The 6-cyano group exerts a strong electron-withdrawing inductive effect (-I) and resonance effect (-M) that substantially modifies the reactivity of both the pyridine ring and the boronic acid center during Suzuki-Miyaura transmetalation [1]. This electronic modulation is absent in unsubstituted pyridine-3-boronic acid or 4-methylpyridine-3-boronic acid, where electron density at the reaction center differs markedly. The presence of the cyano group reduces the pKa of the boronic acid to a predicted value of 5.76 , which influences its behavior under aqueous basic coupling conditions and differentiates its optimal reaction parameters from non-cyanated analogs. Furthermore, the ortho-cyano-arylboronic acid class exhibits documented stability limitations that require specific handling and storage protocols not universally applicable to all boronic acids [2]. Substituting this compound with a generic alternative lacking the 6-cyano group would alter both the electronic environment during cross-coupling and the downstream physicochemical properties of the resulting biaryl products.

(6-Cyano-4-methylpyridin-3-yl)boronic Acid: Comparative Quantitative Evidence for Scientific Selection


Electron-Deficient Cyano Group Modulation of Pyridine Boronic Acid Reactivity

The 6-cyano substituent in (6-cyano-4-methylpyridin-3-yl)boronic acid exerts a strong electron-withdrawing effect that is absent in non-cyanated analogs such as 4-methylpyridine-3-boronic acid (CAS: 148546-82-1) or unsubstituted pyridine-3-boronic acid. The inductive electron withdrawal (-I effect) reduces electron density on the pyridine ring, which modulates the rate of transmetalation in Suzuki-Miyaura cross-coupling reactions and can influence both yield and selectivity outcomes [1]. The predicted pKa value of 5.76±0.58 for the boronic acid moiety reflects this electronic perturbation; for comparison, unsubstituted phenylboronic acid exhibits a pKa of approximately 8.8, while pyridine-3-boronic acid derivatives without strong electron-withdrawing groups typically fall in the 7-9 range.

Suzuki-Miyaura coupling electronic effects heteroaryl boronic acids

Ortho-Cyanopyridyl Boronic Acid Stability Profile Compared to Corresponding Pinacol Esters

Peer-reviewed studies on the broader class of ortho-cyanopyridylboronic acids demonstrate that the free boronic acid form exhibits lower stability compared to its corresponding pinacol ester derivative. Research by Cailly et al. (2006) evaluated the reactivity of ortho-cyanopyridylboronic acids and esters with pyridine halides in Suzuki cross-coupling reactions and explicitly noted that 'cyanopyridyl boronic esters appear to be more stable than their corresponding acids' [1]. This class-level finding is directly applicable to (6-cyano-4-methylpyridin-3-yl)boronic acid due to the shared ortho-cyano substitution pattern.

boronic acid stability Suzuki-Miyaura coupling cyanopyridine

Spatial Substituent Arrangement: 3-Boronic Acid, 4-Methyl, 6-Cyano Configuration

The specific 3-boronic acid, 4-methyl, 6-cyano substitution pattern of this compound provides a unique spatial arrangement of functional groups. Alternative regioisomers such as (6-cyano-4-methylpyridin-2-yl)boronic acid or (2-cyano-4-methylpyridin-5-yl)boronic acid would position the boronic acid moiety at different distances and orientations relative to the cyano and methyl groups. While no head-to-head comparative data were located for these specific regioisomers, the 3-position boronic acid in this target compound places the coupling handle adjacent to the 4-methyl group and meta to the pyridine nitrogen, creating a steric environment distinct from other possible regioisomers .

regioselective synthesis pyridine functionalization orthogonal reactivity

Predicted Physicochemical Parameter Differentiation from Non-Cyanated Analogs

The presence of the 6-cyano group confers distinct predicted physicochemical properties compared to non-cyanated analogs. The target compound has a predicted boiling point of 432.7±55.0 °C and density of 1.28±0.1 g/cm³ . For comparison, the non-cyanated analog 4-methylpyridine-3-boronic acid (CAS: 148546-82-1) has a lower molecular weight (150.97 g/mol versus 161.96 g/mol) and lacks the polar cyano functionality, which affects solubility and chromatographic behavior [1]. The topological polar surface area of 77.1 Ų for the target compound [2] is influenced by the cyano group and differs from the TPSA of 53.4 Ų for 4-methylpyridine-3-boronic acid.

physicochemical properties computational prediction boronic acids

Procurement-Driven Application Scenarios for (6-Cyano-4-methylpyridin-3-yl)boronic Acid


Synthesis of Cyano-Functionalized Biaryl and Bipyridine Scaffolds for Medicinal Chemistry

This compound is optimally deployed as a building block in Suzuki-Miyaura cross-coupling reactions targeting the construction of biaryl systems where the electron-withdrawing cyano group is required in the final product architecture [1]. The 6-cyano group remains intact through the coupling sequence and confers electron-deficient character to the pyridine ring of the coupled product [1]. This is particularly relevant for medicinal chemistry programs targeting kinase inhibitors, GPCR modulators, or other therapeutic classes where a cyano-substituted pyridine moiety is a desired pharmacophoric element. Procurement of this specific regioisomer ensures the cyano group is positioned at the 6-position of the coupled product rather than alternative positions that would result from using different regioisomeric boronic acids.

Iterative or Orthogonal Cross-Coupling Sequences Requiring Regiospecific Boronic Acid Placement

The defined 3-boronic acid, 4-methyl, 6-cyano substitution pattern enables precise control over coupling site selection in multistep synthetic sequences. In routes requiring orthogonal reactivity—where multiple coupling steps must occur at distinct positions on a complex scaffold—this compound provides a pre-functionalized pyridine unit with the boronic acid handle specifically located at the 3-position, adjacent to the 4-methyl group. This regiochemical precision is not obtainable with generic pyridine boronic acids and is essential for constructing complex heterocyclic architectures where alternative regioisomers would lead to different constitutional isomers.

Agrochemical Intermediate Development Requiring Cyano-Pyridine Motifs

Cyano-substituted pyridines are prevalent in agrochemical active ingredients, including certain classes of herbicides, fungicides, and insecticides. This boronic acid serves as a direct precursor for introducing a pre-assembled 6-cyano-4-methylpyridin-3-yl moiety into larger agrochemical scaffolds via Suzuki coupling [1]. Procurement of this specific compound eliminates the need for post-coupling cyanation or multi-step functional group interconversion, thereby reducing synthetic step count and improving overall process efficiency in agrochemical discovery and development workflows.

Synthesis of Cyano-Bipyridine Ligands for Coordination Chemistry and Catalysis

Ortho-cyanopyridylboronic acids have been specifically studied for the synthesis of cyanobipyridine systems via Suzuki coupling with pyridine halides [1]. The resulting cyano-functionalized bipyridine scaffolds are of interest as ligands for transition metal catalysis and coordination chemistry applications, where the electron-withdrawing cyano group tunes the electronic properties of the metal center. The documented class of ortho-cyanopyridylboronic acids [1] provides precedent for this application; the target compound, bearing an additional 4-methyl substituent, offers enhanced lipophilicity relative to the parent unsubstituted cyanopyridylboronic acids, potentially altering ligand solubility and metal complex partitioning properties.

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